molecular formula C6H18NaO24P6 B033945 Sodium phytate CAS No. 17211-15-3

Sodium phytate

Cat. No.: B033945
CAS No.: 17211-15-3
M. Wt: 683.03 g/mol
InChI Key: PZCMBBUEUBFPHB-UHFFFAOYSA-N
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Description

Phytate persodium, also known as dodecasodium phytate, is a sodium salt of phytic acid (myo-inositol hexakisphosphate). It is a highly phosphorylated compound with the molecular formula

C6H6O24P612NaC_6H_6O_{24}P_6 \cdot 12NaC6​H6​O24​P6​⋅12Na

and a molecular weight of 923.82 g/mol . Phytate persodium is known for its strong chelating properties, making it useful in various industrial and scientific applications.

Scientific Research Applications

Phytate persodium has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal ion interactions and to prevent metal ion contamination in experiments.

    Biology: Investigated for its role in cellular signaling and as an antioxidant.

    Medicine: Explored for its potential in preventing kidney stones and as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in food preservation, water treatment, and as an additive in detergents to enhance cleaning efficiency.

Mechanism of Action

Target of Action

Sodium phytate, also known as phytic acid, primarily targets positively charged cations such as calcium, iron, and zinc . It acts as a chelating agent, binding these minerals and forming complexes . This interaction plays a significant role in various biological processes, including mineral absorption and enzymatic reactions .

Mode of Action

This compound interacts with its targets by chelating positively charged cations . This interaction is due to the polyanionic nature of phytate, which allows it to bind with these cations . The binding process can affect the bioavailability of these minerals, potentially leading to their reduced absorption .

Biochemical Pathways

Phytate is involved in several biochemical pathways. It is a major form of phosphorus storage in plant tissues, accounting for 60-80% of total phosphorus . During germination, phytate is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The release of phosphorus from phytates occurs via sequential cleavage of phosphate groups .

Pharmacokinetics

It is known that the bioavailability of minerals can be affected by the presence of phytate, which can reduce their absorption . This is particularly relevant in the context of dietary intake, where high levels of phytate can lead to mineral deficiencies .

Result of Action

The action of this compound can have both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant properties, anticancer potential, and can reduce pathological calcifications in blood vessels and organs . It can inhibit lipid peroxidation through iron chelation, reducing iron-related free radical generation . This can mitigate neuronal damage and loss, showing promise in the treatment/prevention of neurodegenerative disease . On the downside, phytate can reduce the absorption of important minerals, affecting the homeostasis of the human body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and physical conditions such as pH and temperature can affect the production and activity of phytases, enzymes that hydrolyze phytate . Additionally, the dietary context in which phytate is consumed can impact its effects. In balanced diets, the inhibitory effects of phytate on mineral absorption are low . Under non-balanced dietary conditions, high in phytate but low in minerals and essential trace elements, phytate may affect the bioavailability and status of such ions .

Safety and Hazards

Sodium phytate is generally safe but should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . DO NOT enter confined spaces until the atmosphere has been checked .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytate persodium can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain phytate persodium as a solid.

Industrial Production Methods

In industrial settings, phytate persodium is produced by extracting phytic acid from plant sources such as rice bran or corn steep liquor. The extracted phytic acid is then neutralized with sodium hydroxide under controlled conditions to produce phytate persodium. The product is purified through crystallization or precipitation methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phytate persodium undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.

    Hydrolysis: Under acidic conditions, phytate persodium can hydrolyze to release inorganic phosphate and inositol.

    Oxidation and Reduction: While less common, phytate persodium can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Chelation: Typically occurs in aqueous solutions with metal ions.

    Hydrolysis: Requires acidic conditions (pH < 2) and elevated temperatures.

    Redox Reactions: May involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Major Products Formed

    Chelation: Metal-phytate complexes.

    Hydrolysis: Inorganic phosphate and inositol.

    Redox Reactions: Various oxidized or reduced forms of phytate persodium.

Comparison with Similar Compounds

Phytate persodium is unique due to its high degree of phosphorylation and strong chelating ability. Similar compounds include:

    Phytic Acid: The parent compound of phytate persodium, with similar chelating properties but without the sodium ions.

    Sodium Tripolyphosphate: Another chelating agent used in detergents and water treatment, but with a different structure and lower chelating strength.

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a different molecular structure and broader range of metal ion affinities.

Phytate persodium stands out for its specific applications in food and medicine, where its natural origin and biocompatibility are advantageous.

Properties

{ "Design of Synthesis Pathway": "Sodium phytate can be synthesized through a reaction between phytic acid and sodium hydroxide.", "Starting Materials": ["Phytic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve phytic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Heat the solution to 60-70°C for 1-2 hours to complete the reaction.", "Cool the solution and filter the precipitate to obtain sodium phytate.", "Wash the precipitate with water and dry it at 60°C." ] }

CAS No.

17211-15-3

Molecular Formula

C6H18NaO24P6

Molecular Weight

683.03 g/mol

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H18O24P6.Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);

InChI Key

PZCMBBUEUBFPHB-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Na]

14306-25-3
17211-15-3

Pictograms

Irritant

Synonyms

Acid, Phytic
Calcium Phytate
Hexakisphosphate, Inositol
Hexaphosphate, Inositol
Inositol Hexakisphosphate
Inositol Hexaphosphate
Phytate
Phytate, Calcium
Phytate, Sodium
Phytic Acid
Phytin
Sodium Phytate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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